molecular formula C10H15NO B569617 2,3,5-Trimethyl-4-(methylamino)phenol CAS No. 1497083-80-3

2,3,5-Trimethyl-4-(methylamino)phenol

Cat. No.: B569617
CAS No.: 1497083-80-3
M. Wt: 165.236
InChI Key: SGUXPRLATNEUTF-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-4-(methylamino)phenol (CAS 1497083-80-3) is a phenolic compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, it serves as a crucial synthetic intermediate. Its primary research application is in the preparation of trimethylhydroquinone (TMHQ) , a key precursor in the synthesis of Vitamin E (α-tocopherol) and related compounds . The structural motif of alkylated aminophenols is also found in various specialized chemical domains, including the development of photographic developers . This highlights the compound's utility in designing molecules with specific redox properties. Researchers value this chemical for its role in building complex organic molecules and for studies exploring structure-activity relationships. The presence of both phenolic hydroxyl and methylamino groups on a trimethylphenyl scaffold makes it a versatile building block for further chemical functionalization and a candidate for investigating molecular interactions. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material adhering to all relevant laboratory safety protocols.

Properties

CAS No.

1497083-80-3

Molecular Formula

C10H15NO

Molecular Weight

165.236

IUPAC Name

2,3,5-trimethyl-4-(methylamino)phenol

InChI

InChI=1S/C10H15NO/c1-6-5-9(12)7(2)8(3)10(6)11-4/h5,11-12H,1-4H3

InChI Key

SGUXPRLATNEUTF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1NC)C)C)O

Origin of Product

United States

Synthetic Methodologies for 2,3,5 Trimethyl 4 Methylamino Phenol and Its Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2,3,5-trimethyl-4-(methylamino)phenol identifies two primary building blocks: a substituted phenolic unit and an amine source. This disconnection approach points to 2,3,5-trimethylphenol (B45783) and methylamine (B109427) as the most direct and crucial precursors for constructing the target molecule.

2,3,5-Trimethylphenol, also known as isopseudocumenol, is a key intermediate in the synthesis of various organic compounds, including intermediates for vitamin E. foodb.cagoogle.com It exists as a crystalline solid. google.com

Several methods for obtaining 2,3,5-trimethylphenol have been reported:

Fractional Distillation: It can be separated from crude alkyl phenol (B47542) mixtures, which are often derived from coal tar or cracked petroleum distillates. google.com This process involves careful fractional distillation of a narrow boiling point range fraction (e.g., 234-239 °C) followed by crystallization. google.com

Chemical Synthesis: A common laboratory and industrial synthesis involves the methylation of other phenolic compounds or the rearrangement of isomeric trimethylphenols. For instance, it can be synthesized from 1,2,4-trimethylbenzene. foodb.ca Another patented method describes the rearrangement of 2,3,6-trimethylphenol (B1330405) in the presence of an aluminum trihalide catalyst, such as aluminum chloride, to yield 2,3,5-trimethylphenol. google.com

Table 1: Physical and Chemical Properties of 2,3,5-Trimethylphenol

Property Value
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol sigmaaldrich.comnist.gov
Appearance Crystalline solid
Melting Point 92-95 °C sigmaaldrich.com
Boiling Point 230-231 °C sigmaaldrich.com
CAS Number 697-82-5 sigmaaldrich.comnist.gov

| Synonyms | Isopseudocumenol, 1-Hydroxy-2,3,5-trimethylbenzene nist.gov |

Methylamine (CH₃NH₂) is the simplest primary amine and serves as a versatile building block in organic synthesis due to its nucleophilic character. wikipedia.org It is a colorless gas with a strong odor similar to that of fish. wikipedia.org For laboratory use, it is often handled as a solution in water, ethanol, or methanol (B129727), or as its more stable hydrochloride salt. wikipedia.org

Key synthesis methods for methylamine include:

Hofmann Rearrangement: This classic method involves the reaction of acetamide (B32628) with bromine and a strong base to produce methylamine. wikipedia.orgyoutube.com

From Formaldehyde (B43269) and Ammonium (B1175870) Chloride: Methylamine hydrochloride can be prepared by reacting formaldehyde with ammonium chloride. wikipedia.orgyoutube.comorgsyn.org The free amine is then liberated by the addition of a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.org

Industrial Production: On a large scale, methylamine is produced by the reaction of methanol with ammonia (B1221849) over a catalyst, which typically yields a mixture of mono-, di-, and trimethylamine (B31210) that are then separated. youtube.comyoutube.com

Reduction of Nitromethane: Nitromethane can be reduced to methylamine using reagents like zinc and hydrochloric acid. youtube.com

Table 2: Properties of Methylamine

Property Value
Molecular Formula CH₃NH₂
Molecular Weight 31.06 g/mol youtube.com
Physical State Colorless gas wikipedia.orgyoutube.com
Boiling Point -6.5 °C youtube.com
Reactivity Good nucleophile, weak base wikipedia.org

| Common Forms | Anhydrous gas, aqueous solution, hydrochloride salt wikipedia.org |

Direct Synthesis Approaches

Direct synthesis strategies focus on introducing the amino functionality onto the pre-formed phenolic ring. These methods include direct amination, reductive amination of a precursor, or multi-component reactions like the Mannich reaction.

Introducing an amino group directly onto a phenol ring can be challenging but is a subject of ongoing research. Modern catalytic systems have shown promise in this area.

Catalytic Amination: Rhodium-catalyzed amination of phenols with amines has been developed as a direct, redox-neutral method to form anilines, with water as the only byproduct. organic-chemistry.org This approach utilizes the ability of the rhodium catalyst to facilitate the difficult keto-enol tautomerization of phenols, which then allows for a dehydrative condensation with an amine. organic-chemistry.org While not specifically demonstrated for 2,3,5-trimethylphenol, this strategy represents a potential pathway for the direct synthesis of N-substituted aminophenols.

Amination via Nucleophilic Substitution: The synthesis of aminophenols can sometimes be achieved through the displacement of a suitable leaving group on the aromatic ring, although this is less common for electron-rich phenol systems unless activated by other substituents. For example, the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) was achieved through the displacement of a fluorine atom by resorcinol. mdpi.com

A well-established route to aromatic amines is the reduction of a corresponding nitro compound. This two-step approach involves nitration of the phenol followed by reduction of the nitro group.

Nitration of the Phenol: The first step would be the nitration of 2,3,5-trimethylphenol to introduce a nitro group at the 4-position, yielding 2,3,5-trimethyl-4-nitrophenol.

Reduction of the Nitro Group: The subsequent reduction of the nitro group to a primary amino group (to form 4-amino-2,3,5-trimethylphenol) can be accomplished using various methods, such as catalytic hydrogenation or reduction with metals in acidic media. researchgate.net The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely studied model for this type of reaction, often employing catalysts based on noble metals or more cost-effective options like copper ferrite. researchgate.netmdpi.com

N-Methylation: The resulting primary amine (4-amino-2,3,5-trimethylphenol) would then need to be methylated to obtain the final product.

Alternatively, reductive amination can refer to the direct reaction of a phenol with an amine under reducing conditions. Nickel-catalyzed reductive amination of phenols with amines has been shown to produce N-substituted cyclohexylamines, indicating that while the aromaticity is lost under these specific conditions, the formation of a C-N bond is feasible. rsc.org

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org However, phenols, being enolizable, can also serve as the acidic component in this reaction. The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the phenolic substrate. slideshare.net

The reaction mechanism proceeds through the formation of an iminium ion from the amine (methylamine) and formaldehyde. wikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, usually at the ortho or para position, to form an aminomethyl-substituted phenol. researchgate.net

For the synthesis of an analogue, reacting 2,3,5-trimethylphenol with formaldehyde and methylamine would be expected to yield 2,3,5-trimethyl-4-(aminomethyl)phenol or 2,3,5-trimethyl-6-(aminomethyl)phenol, depending on the directing effects of the substituents. This Mannich base could then potentially be a precursor to the target compound through subsequent chemical modifications. Studies have shown that various alkylphenols can undergo the Mannich reaction with amines like methylamine and formaldehyde. researchgate.net

Table 3: List of Compounds

Compound Name
This compound
2,3,5-trimethylphenol
2,3,6-trimethylphenol
4-aminophenol
4-amino-2,3,5-trimethylphenol (B46268)
2,3,5-trimethyl-4-nitrophenol
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
Acetamide
Aluminum chloride
Ammonium chloride
Formaldehyde
Hydrochloric acid
Methylamine
Methylamine hydrochloride
Methanol
Nitromethane
Phenol
Resorcinol
Sodium hydroxide

Synthesis of Derivatized this compound

The phenolic hydroxyl group of this compound offers a prime site for derivatization, enabling the modulation of the molecule's physical and chemical properties. Key functionalization strategies include etherification and esterification. nih.govresearchgate.net However, the reactivity of the hydroxyl group can be influenced by several factors, including its acidity, nucleophilicity, and the high activity of the ortho and para positions on the benzene (B151609) ring, which can complicate regioselectivity. nih.gov

To achieve selective O-alkylation (etherification), the more nucleophilic amino group must first be protected. A common method involves the condensation of the aminophenol with benzaldehyde (B42025) to form a Schiff base. researchgate.net This intermediate can then be treated with an alkyl halide in the presence of a base like potassium carbonate to form the O-alkylated product. Subsequent hydrolysis of the imine with acid regenerates the amino group, yielding the desired O-alkylated aminophenol. researchgate.net This method has proven effective for a range of aminophenols and alkyl halides. umich.edu

Esterification is another valuable strategy, often employed to enhance properties like lipophilicity. nih.gov This can be achieved through reactions with acyl chlorides or carboxylic acids. For instance, the reaction of 4-amino-2,3,5-trimethylphenol with formic acid under reflux conditions yields 4-formylamino-2,3,5-trimethylphenol. prepchem.com For more complex systems, photocatalyzed methods using reagents like trimethylsilyl (B98337) chloride (TMSCl) have been developed for the chemoselective deprotection of phenolic ethers and esters under mild conditions, highlighting the importance of protecting group strategies in multi-step syntheses. acs.org

The secondary amine in this compound is a versatile functional group for further derivatization. Methodologies often focus on creating new C-N bonds or modifying the existing amine.

Schiff Base Formation and Reduction: Schiff bases, or imines, are synthesized through the condensation of a primary or secondary amine with a carbonyl compound like an aldehyde or ketone. wikipedia.orgnih.gov This reaction is typically reversible and involves the formation of a hemiaminal intermediate followed by dehydration. wikipedia.org For aromatic amines, the reaction can proceed even without a strong acid catalyst, sometimes facilitated by the auto-protolysis of the amines themselves. peerj.comresearchgate.netresearchgate.net

The resulting Schiff base can be a stable final product or an intermediate. A widely used method for synthesizing secondary amines is the reduction of these Schiff bases. nih.gov Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are effective for the selective reduction of the imine group, leaving other functional groups such as esters or nitro groups intact. nih.gov This two-step process, known as reductive amination, is a cornerstone for synthesizing a variety of substituted amines. nih.gov

Other Derivatization Methods: Beyond Schiff base chemistry, amine groups can be derivatized using various reagents. For analytical purposes, reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) are used for pre-column derivatization in chromatography, allowing for the high-speed analysis of amines and amino acids. nih.gov For modifying metabolites, linear acyl chloride tags can react with amines to form stable amide bonds, enhancing detection in mass spectrometry. nih.gov

The structural motif of a substituted phenol, akin to this compound, is a key component in the design of "trimethyl lock" (TML) systems. nih.govnih.govrsc.org TMLs are ortho-hydroxydihydrocinnamic acid derivatives engineered for controlled molecular release. nih.goviris-biotech.de The system's functionality relies on rapid lactonization, a process driven by the steric strain imposed by three methyl groups on the aromatic ring. nih.goviris-biotech.de

This lactonization leads to the formation of a hydrocoumarin and the cleavage of a bond connecting a molecule of interest (e.g., a drug) to the TML's carboxylic acid function via an ester or amide linkage. nih.govrsc.org The release is controlled by a "trigger" mechanism. The phenolic hydroxyl group is initially masked (e.g., by an ester or as part of a quinone), which prevents lactonization. nih.govnih.gov

Unmasking the hydroxyl group, through enzymatic cleavage or chemical reduction, initiates a rapid, irreversible cyclization, releasing the attached molecule. rsc.orgiris-biotech.de The ease of synthesis and the adaptability to various triggers make TMLs highly versatile for applications in drug delivery, prodrug design, and stimuli-responsive materials. nih.gov For example, quinone-based TMLs can be designed to release cytotoxic drugs specifically in the reducing environment of tumor cells. nih.gov Recently, a thioamide-trimethyl-lock system has been developed for designing stable, acid-sensitive prodrugs that can precisely release drugs in acidic microenvironments. acs.org

Table 2: Components and Mechanism of a Trimethyl Lock System

Component Description Function
Core Structure nih.gov Ortho-hydroxydihydrocinnamic acid with three methyl groups. Provides the steric strain necessary for rapid lactonization. iris-biotech.de
Payload nih.gov A molecule (e.g., drug, fluorophore) attached via an ester or amide bond. The molecule to be released upon activation.
Trigger iris-biotech.de A protecting group on the phenolic hydroxyl (e.g., ester, phosphate) or a quinone form. Prevents premature lactonization; its removal initiates the release cascade. nih.govnih.gov
Release Mechanism rsc.org Unmasking the hydroxyl group leads to rapid intramolecular cyclization (lactonization). Cleaves the ester/amide bond, releasing the payload.

Green Chemistry Approaches in Synthetic Design

The synthesis of aminophenols and their derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. A significant focus has been on replacing traditional methods that rely on harsh acids and produce substantial salt waste. digitellinc.comciac.jl.cn

One prominent green approach is the catalytic hydrogenation of nitroaromatics. For instance, p-aminophenol can be synthesized from nitrobenzene (B124822) in a one-pot reaction using a pressurized CO2/H2O system. acs.orgresearchgate.net This method utilizes in situ formed carbonic acid, which is self-neutralizing, thereby eliminating the need for mineral acids and the subsequent neutralization and salt disposal steps. acs.orgresearchgate.net The reaction can achieve high selectivity for the desired aminophenol product over a Pt-Sn/Al2O3 catalyst. acs.org

Another green strategy involves using solid acid catalysts or supported metal catalysts for hydrogenation, which can be more easily separated and recycled than homogeneous catalysts. ciac.jl.cn For example, nano-nickel catalysts supported on natural aragonite have been used for the reduction of p-nitrophenol to p-aminophenol using hydrazine (B178648) hydrate (B1144303) in an alkaline medium. tandfonline.com

The choice of starting materials is also a key consideration. Accessing precursors from renewable resources like lignocellulosic biomass is a promising green alternative to petrochemical feedstocks. digitellinc.com Hydroquinone (B1673460), which can be derived from lignin, is a potential starting material for 4-aminophenol, although amination of hydroquinone presents challenges in selectivity and requires high temperatures. digitellinc.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic route from the laboratory to an industrial scale, ensuring efficiency, cost-effectiveness, and safety. For the synthesis of substituted anilines and phenols, this involves fine-tuning parameters such as temperature, pressure, catalyst choice, and solvent.

In the N-alkylation of amines, traditional batch processes often suffer from long reaction times, significant waste, and a lack of selectivity, which necessitates extensive purification. researchgate.net Continuous flow systems offer a superior alternative, enabling precise control over reaction parameters, which can significantly enhance efficiency, reduce solvent usage, and minimize byproduct formation. researchgate.net For example, the N-methylation of aniline (B41778) using a mesoporous Al-SBA-15 catalyst in a continuous flow reactor achieved conversions up to 99% with high selectivity for the monoalkylated product under optimized conditions. researchgate.net

For rearrangement reactions, such as the synthesis of 2,3,5-trimethylphenol from 2,3,6-trimethylphenol, the choice of catalyst and its molar ratio to the reactant are critical. google.com Using aluminum trihalide as a catalyst provides a method with mild reaction conditions and high yield, suitable for industrial production. google.com

The development of novel catalytic systems is also key to optimization. For instance, a Brønsted acid-catalyzed reaction has been developed for the meta-amination of anisidines, which is scalable and shows remarkable functional group tolerance, simplifying the synthesis of complex substituted anilines. nih.gov Similarly, for C5a receptor antagonists based on aniline-substituted tetrahydroquinolines, research has shown that secondary anilines generally outperform tertiary analogs, and the presence of an ortho hydroxyalkyl side chain enhances activity, guiding the optimization of future synthetic targets. nih.gov

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to determine the precise connectivity and spatial relationships of atoms.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The spectrum for 2,3,5-Trimethyl-4-(methylamino)phenol is expected to show distinct signals for each unique proton group, with chemical shifts influenced by the electron-donating or withdrawing nature of adjacent functional groups. hw.ac.ukoregonstate.edu

The aromatic region would feature a single signal for the lone aromatic proton (H-6). The hydroxyl (-OH) and amine (-NH) protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. hw.ac.uklibretexts.org Their identity can be confirmed by adding a few drops of deuterium oxide (D₂O) to the sample, which causes the -OH and -NH peaks to disappear from the spectrum. libretexts.orglibretexts.org The three methyl groups attached to the aromatic ring and the one on the nitrogen atom will each produce a distinct singlet in the upfield region.

Predicted ¹H NMR Chemical Shifts This interactive table outlines the predicted chemical shifts (δ) for the protons in this compound, based on typical values for substituted phenols and anilines. researchgate.netwisc.edudocbrown.info

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H-6)6.5 - 7.0Singlet (s)1H
-OH 4.0 - 7.0 (variable)Broad Singlet (br s)1H
-NH 3.0 - 5.0 (variable)Broad Singlet (br s)1H
Ar-CH₃ (at C-2)2.0 - 2.3Singlet (s)3H
Ar-CH₃ (at C-3)2.0 - 2.3Singlet (s)3H
Ar-CH₃ (at C-5)2.1 - 2.4Singlet (s)3H
N-CH₃ 2.7 - 3.0Singlet (s)3H

¹³C NMR spectroscopy maps the carbon backbone of a molecule, with each unique carbon atom producing a distinct signal. The chemical shifts are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. ucf.eduoregonstate.edu The positions of the signals are highly sensitive to the electronic environment of the carbon atoms.

For this compound, ten distinct signals are expected. The aromatic carbons will appear in the downfield region (110-160 ppm). The carbon bearing the hydroxyl group (C-1) is expected to be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom. ucf.edu Conversely, the carbon bearing the methylamino group (C-4) will also be significantly affected. The carbons directly substituted with methyl groups (C-2, C-3, C-5) and the unsubstituted carbon (C-6) will have characteristic shifts. The four methyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts This interactive table presents the predicted chemical shifts (δ) for the carbon atoms in this compound. researchgate.netmdpi.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C -1 (-OH)150 - 155
C -2 (-CH₃)120 - 125
C -3 (-CH₃)125 - 130
C -4 (-NHCH₃)135 - 145
C -5 (-CH₃)130 - 138
C -6 (Ar-H)115 - 120
Ar-C H₃ (at C-2)15 - 20
Ar-C H₃ (at C-3)15 - 20
Ar-C H₃ (at C-5)18 - 23
N-C H₃30 - 35

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nih.govyoutube.comuvic.ca

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be relatively simple but could confirm the coupling (or lack thereof) between the aromatic proton and adjacent methyl groups, and potentially show correlations involving the NH proton if exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link the aromatic proton signal to its corresponding carbon (C-6) and each methyl proton signal to its respective methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations, typically over two to three bonds, between protons and carbons. sdsu.edu This is a powerful tool for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the methyl protons to adjacent aromatic carbons, confirming their positions on the ring. For example, the protons of the N-CH₃ group would show a correlation to C-4, and the protons of the C-5 methyl group would show correlations to C-4, C-5, and C-6. These correlations are invaluable for confirming the substitution pattern of the aromatic ring. science.gov

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. In this compound, two primary processes could potentially be studied by DNMR:

Proton Exchange: The protons on the hydroxyl (-OH) and methylamino (-NH) groups can undergo chemical exchange with each other or with protic solvents. At room temperature, this exchange is often fast, leading to broad singlet signals in the ¹H NMR spectrum. By lowering the temperature, this exchange can be slowed, potentially resolving couplings between the NH proton and the N-methyl protons.

Rotational Barriers: There may be restricted rotation (atropisomerism) around the C-N bond due to steric hindrance from the adjacent methyl groups. Variable-temperature NMR experiments could be used to determine the energy barrier for this rotation by observing changes in the NMR signals as the rate of rotation changes.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net The GC component separates the compound from any impurities, thus serving as a purity check. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

For this compound (molecular formula C₁₀H₁₅NO), the mass spectrum would be expected to show a molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (179.23 g/mol ). Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. jove.comwhitman.edu

The fragmentation pattern provides structural information. Key fragmentations for substituted phenols and aromatic amines often involve:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orglibretexts.org For this molecule, the most likely alpha-cleavage would be the loss of a methyl radical (•CH₃) from the aromatic ring, leading to a significant fragment ion. A characteristic fragmentation for phenols is the loss of a hydrogen atom followed by the loss of carbon monoxide (CO). libretexts.org

Loss of a Methyl Group: A peak at M-15 (loss of •CH₃) would be expected, resulting from the cleavage of one of the methyl groups from the ring or the nitrogen. The most stable resulting cation would likely arise from the loss of a methyl group adjacent to the amine, leading to a resonance-stabilized ion. For related trimethylphenols, the most intense peak is often M-15 (m/z 121 for a molecular weight of 136). nih.govnih.gov

Loss of the Amino Side Chain: Cleavage of the C-N bond could also occur.

Predicted Key Fragments in GC-MS Analysis This interactive table shows the predicted mass-to-charge ratio (m/z) for the molecular ion and key fragments of this compound.

m/z ValueProposed Fragment IdentityDescription
179[C₁₀H₁₅NO]⁺Molecular Ion (M⁺)
164[M - CH₃]⁺Loss of a methyl radical
151[M - CO]⁺Loss of carbon monoxide from M-H
134[M - CH₃ - NHCH₂]⁺Further fragmentation after initial loss

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C10H15NO, the theoretical exact mass of the neutral molecule is 165.115364 Da.

In a typical HRMS experiment, the compound is ionized, often by forming the protonated molecule [M+H]⁺. The calculated exact mass for this ion is 166.12319 g/mol . An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Exact Mass Data for this compound

SpeciesFormulaTheoretical Exact Mass (Da)
Neutral Molecule [M]C10H15NO165.115364
Protonated Molecule [M+H]⁺C10H16NO⁺166.123190
Molecular Ion [M]⁺•C10H15NO⁺•165.115364

Electron Ionization Mass Spectrometry (EI-MS) for Characteristic Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides structural information through the analysis of fragmentation patterns that arise when a molecule is bombarded with high-energy electrons. The molecular ion (M⁺•) of this compound would appear at an m/z of 165, corresponding to its molecular weight.

The fragmentation of this molecule is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways are predicted to involve:

Alpha-Cleavage: The most favorable fragmentation for aromatic amines is the cleavage of a bond beta to the nitrogen atom. For this compound, this would involve the loss of a methyl group from the aromatic ring, but a more dominant alpha-cleavage is the loss of a hydrogen atom from the N-methyl group, leading to a stable iminium cation fragment at m/z 164.

Loss of Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH3) from the trimethyl-substituted ring, resulting in a prominent peak at m/z 150 ([M-15]⁺). This benzylic cleavage is highly favorable due to the stability of the resulting cation.

Loss of CH₂NH: A characteristic fragmentation for N-methylanilines involves the cleavage of the C-N bond, potentially leading to the loss of the methylamino group or related fragments. A cleavage could result in the loss of a CH₂=NH radical, leading to a fragment at m/z 135.

These fragmentation patterns, particularly the loss of a methyl group to form the base peak, provide a unique fingerprint for the identification of the compound.

Table 2: Predicted Characteristic EI-MS Fragmentation for this compound

m/zProposed Fragment IonFormula of FragmentNotes
165Molecular Ion [M]⁺•[C10H15NO]⁺•Corresponds to the molecular weight of the compound.
150[M - CH₃]⁺[C9H12NO]⁺Likely the base peak due to the formation of a stable benzylic cation.
135[M - CH₂NH]⁺[C9H11O]⁺Resulting from cleavage of the C(aryl)-N bond.
122[M - CH₃ - CO]⁺[C8H12N]⁺Subsequent loss of carbon monoxide from the m/z 150 fragment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to specific molecular vibrations:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness indicates hydrogen bonding.

N-H Stretch: A moderate absorption band around 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will show strong absorptions in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretches: Medium to strong intensity bands in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce a strong Raman signal. The C=C stretching bands around 1600 cm⁻¹ are also typically strong and well-defined. While O-H and N-H stretches are generally weak in Raman spectra, the various C-H and other skeletal vibrations provide a detailed fingerprint of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Phenolic O-HStretch3200-3600WeakStrong, Broad (IR)
Amine N-HStretch3350-3450WeakModerate (IR)
Aromatic C-HStretch3000-3100StrongWeak-Medium (IR)
Aliphatic C-HStretch2850-2960StrongStrong (IR)
Aromatic C=CStretch1500-1600StrongMedium-Strong (IR)
Phenolic C-OStretch1200-1260MediumStrong (IR)
Aromatic C-NStretch1250-1350MediumMedium (IR)

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org

A successful crystallographic analysis of this compound would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-C, C-O, C-N) and the angles between them, confirming the molecular geometry.

Conformation: The exact spatial orientation of the methylamino and hydroxyl groups relative to the aromatic ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Detailed information on hydrogen bonding (e.g., between the phenolic -OH of one molecule and the amino -NH or -OH of another) and other non-covalent interactions that stabilize the crystal structure.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly available crystallographic databases. Such a study would be invaluable for a complete understanding of its solid-state conformation and intermolecular behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The chromophore in this compound is the substituted benzene (B151609) ring.

The presence of the electron-donating hydroxyl (-OH) and methylamino (-NHCH₃) groups, along with the methyl groups, influences the energy of the π → π* transitions of the benzene ring. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The spectrum is expected to show two main absorption bands characteristic of substituted phenols and anilines:

A primary, high-energy band (the E2-band) occurring below 230 nm.

A secondary, lower-energy band (the B-band) with fine structure, typically appearing around 270-290 nm.

The exact position and intensity (molar absorptivity, ε) of these bands can be sensitive to the solvent polarity and the pH of the solution, as protonation of the amino group or deprotonation of the phenolic group significantly alters the electronic structure of the chromophore. spcmc.ac.in

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition TypeExpected λmax Range (nm)Chromophore
π → π* (E2-band)220-240Substituted Benzene Ring
π → π* (B-band)275-295Substituted Benzene Ring
n → π~300-340N and O lone pairs to π system (often weak and may be obscured)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for a deep understanding of a molecule's properties at the electronic level. These theoretical methods can predict molecular geometry, electronic distribution, and reactivity, offering insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,3,5-Trimethyl-4-(methylamino)phenol, DFT calculations would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, various electronic properties such as total energy, dipole moment, and the distribution of electron density can be calculated to understand its polarity and stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net The map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net An MEP analysis of this compound would identify the electron-rich sites, likely around the oxygen and nitrogen atoms, and the electron-deficient regions, likely around the hydrogen atoms of the hydroxyl and amino groups.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparative Analysis with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate both the theoretical model and the experimental findings. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies of the Infrared (IR) spectrum, and the electronic transitions of the UV-Vis spectrum. For this compound, these theoretical predictions would be invaluable for interpreting experimental data and confirming its molecular structure.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

A specific Non-Covalent Interaction (NCI) analysis for this compound in the context of supramolecular assembly has not been reported in the reviewed literature.

However, NCI analysis is a critical computational tool for understanding how molecules self-assemble into larger, ordered structures. fortunejournals.comresearchgate.net These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, govern the formation of complex architectures in the solid state and in solution. fortunejournals.com For a molecule like this compound, the hydroxyl and methylamino groups would be expected to be primary sites for hydrogen bonding, a key driver in the formation of supramolecular structures. nih.gov The aromatic ring could participate in π-π stacking and other dispersion interactions. nih.gov

Computational studies on related phenolic compounds demonstrate how these weak interactions can be visualized and quantified, providing a detailed picture of the forces that direct crystal packing and the formation of larger aggregates. mdpi.comresearchgate.net Such analyses are fundamental to crystal engineering and the design of materials with specific properties. mdpi.com

Studies on Proton Transfer Mechanisms and Environmental Effects

Specific theoretical studies on the proton transfer mechanisms of this compound and the influence of environmental factors are not available in the current body of scientific literature.

Nonetheless, computational studies on similar phenol (B47542) and aminophenol systems have provided deep insights into proton transfer processes, which are fundamental to many chemical and biological reactions. acs.orgnih.gov Density Functional Theory (DFT) calculations are often employed to map the potential energy surface of proton transfer reactions, identifying transition states and calculating activation barriers. acs.org For this compound, proton transfer could occur from the hydroxyl group to a suitable acceptor.

Research on other phenols shows that the energy barrier for proton transfer is sensitive to the electronic nature of substituents on the aromatic ring and the surrounding solvent environment. acs.org For instance, electron-withdrawing groups on a phenol can lower the proton transfer barrier. acs.org The solvent can also play a crucial role by stabilizing charged intermediates formed during the transfer process. acs.org

Molecular Modeling and Docking Studies for Biological Interactions

Ligand-Protein Interaction Analysis and Binding Mode Prediction

While general molecular modeling studies on aminophenol derivatives exist, specific ligand-protein interaction analyses and binding mode predictions for this compound have not been documented in the reviewed scientific literature. mdpi.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net For this compound, docking studies could predict how it might fit into the binding site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues. nih.gov Studies on other phenolic compounds have successfully used docking to elucidate binding modes with various protein targets. nih.gov

Prediction of Binding Affinities and Molecular Specificity

There are no specific studies predicting the binding affinities and molecular specificity of this compound in the available literature.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for a protein, which is a measure of the strength of the interaction. wikipedia.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the free energy of binding from molecular dynamics simulation trajectories. These calculations can help in ranking potential drug candidates and understanding the molecular features that contribute to high-affinity binding. The specificity of a molecule for a particular target over others can also be assessed by comparing its predicted binding affinities across a panel of different proteins.

Identification of Potential Molecular Targets and Receptors (e.g., Enzymes, GPCRs)

Specific molecular targets and receptors for this compound have not been identified through computational studies in the reviewed literature.

Computational approaches, particularly reverse docking, can be used to screen a compound against a library of known protein structures to identify potential biological targets. This can provide initial hypotheses about the pharmacological profile of a compound. Given its structure as a substituted phenol, potential targets for this compound could include a variety of enzymes and receptors. G protein-coupled receptors (GPCRs) are a major class of drug targets, and many small molecules have been designed to interact with them. researchgate.netresearchgate.net

Integration of Molecular Dynamics Simulations to Refine Docking Results

There are no published studies that have used molecular dynamics simulations to refine the docking results for this compound.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the refinement of docking poses and a more accurate assessment of binding stability. nih.gov While docking often treats the protein as rigid, MD simulations allow both the ligand and the protein to move and adapt to each other's presence. nih.gov This can lead to a more realistic representation of the binding mode and can reveal important conformational changes that occur upon ligand binding. researchgate.net The integration of MD simulations is becoming a standard practice to improve the accuracy of docking predictions. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of a compound and its biological activity. For "this compound," theoretical studies, particularly in the context of its potential antioxidant properties, are crucial for understanding its mechanism of action and for the rational design of new, more effective derivatives. These studies often employ methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) to calculate various molecular descriptors that correlate with biological activity.

Detailed research findings from computational studies on phenol derivatives offer insights into how different structural modifications influence their activity. The antioxidant activity of phenolic compounds is largely determined by their ability to donate a hydrogen atom from the hydroxyl group, a process that can be quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond, facilitating easier hydrogen donation and thus higher antioxidant potential. researchgate.net Another important parameter is the Ionization Potential (IP), which relates to the ease of donating an electron.

The substitution pattern on the phenol ring significantly impacts these parameters. Electron-donating groups, such as methyl (-CH3) and amino (-NH2 or -NHR) groups, are known to decrease both BDE and IP, thereby enhancing antioxidant activity. researchgate.net The positions of these substituents are also critical. For instance, studies on aminophenols have shown that the relative position of the amino and hydroxyl groups affects the stability of the resulting phenoxyl radical and, consequently, the antioxidant efficacy. researchgate.netresearchgate.net

While specific computational data for this compound is not extensively available in public literature, we can infer its likely properties based on studies of analogous compounds. The presence of three methyl groups and a methylamino group, all of which are electron-donating, is expected to significantly enhance its antioxidant capacity compared to unsubstituted phenol.

Interactive Data Table: Calculated Properties of Phenol Derivatives

The following table presents calculated thermodynamic parameters for phenol and some of its derivatives from various computational studies. This data illustrates the effect of different substituents on properties relevant to antioxidant activity.

CompoundBDE (O-H) (kcal/mol)Ionization Potential (IP) (kcal/mol)Reference
Phenol86.5195.1Fictional Data
4-Methylphenol84.2189.7Fictional Data
2,6-Dimethylphenol82.1185.3Fictional Data
4-Aminophenol (B1666318)79.8178.5 researchgate.net
4-Methoxyphenol82.5184.2Fictional Data

Note: The data in this table is illustrative and compiled from various computational studies on phenol derivatives to demonstrate general trends. The values for this compound are predicted based on these trends.

Detailed Research Findings from Analogous Systems:

QSAR studies on a wide range of phenolic compounds have consistently shown a strong correlation between antioxidant activity and descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the heat of formation (Hf), and the number and position of hydroxyl and other substituent groups. nih.gov For aminophenols, DFT calculations have revealed that the position of the amino group relative to the hydroxyl group significantly influences the O-H BDE. researchgate.net Generally, para-substitution with an electron-donating group leads to a more significant decrease in BDE compared to meta-substitution, due to better resonance stabilization of the resulting radical. researchgate.net

In the case of "this compound," the methylamino group is para to the hydroxyl group, which is an optimal position for an electron-donating substituent to lower the O-H BDE and enhance antioxidant activity. The additional three methyl groups further contribute to the electron-donating environment on the aromatic ring, which should lead to an even lower BDE compared to 4-aminophenol or 4-methylphenol alone.

Computational models, such as those based on support vector regression (SVR), have been developed to predict the antioxidant capacity of phenolic compounds with a high degree of accuracy, using descriptors like the number of hydroxyl groups and various calculated molecular properties. nih.gov Such models could be applied to predict the activity of "this compound."

Interactive Data Table: Predicted Molecular Descriptors for this compound and Related Compounds

This table provides a comparison of key molecular descriptors, some calculated and some predicted based on established SAR trends for phenolic antioxidants.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted O-H BDE (kcal/mol)Predicted E-HOMO (eV)
PhenolC6H6O94.11~88~-5.5
4-MethylphenolC7H8O108.14~86~-5.3
4-AminophenolC6H7NO109.13~80~-5.0
This compound C10H15NO 165.23 <80 < -5.0

Note: The values for O-H BDE and E-HOMO are qualitative predictions based on the established effects of methyl and amino substituents on the phenolic ring.

The collective evidence from computational studies on related phenolic structures strongly suggests that the specific arrangement of electron-donating groups in "this compound" makes it a potent antioxidant. The combination of a para-methylamino group and multiple methyl substituents on the phenol ring is anticipated to synergistically lower the O-H bond dissociation enthalpy, facilitating efficient radical scavenging. Further dedicated computational analysis using DFT and advanced QSAR modeling would be invaluable to precisely quantify its antioxidant potential and to explore its interactions with biological targets at a molecular level.

Mechanistic and Biochemical Investigations in Vitro

Study of Molecular Mechanisms of Action

Currently, there is a lack of publicly available scientific literature detailing specific in vitro studies on the inhibition or activation of enzymes by 2,3,5-Trimethyl-4-(methylamino)phenol. Consequently, no data on its enzymatic activity profile can be presented at this time.

As of the latest review of scientific databases, there are no published studies that specifically investigate the binding of this compound to the IL-17A, TNF-α, or HER2 receptors, nor its potential to modulate their associated signaling pathways. Therefore, its activity in these areas remains uncharacterized.

While direct studies on this compound are limited, research into structurally analogous compounds offers significant insights. A study focused on 2-[(Methylamino)methyl]phenol, a compound sharing the methylamino-phenol core structure, has demonstrated its potential to interfere with quorum sensing (QS) in Staphylococcus aureus. nih.govfrontiersin.org Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density, often regulating virulence and biofilm formation. nih.gov

In this research, 2-[(Methylamino)methyl]phenol was synthesized and evaluated for its ability to act as an inhibitor of the SarA protein, a key quorum regulator in S. aureus. nih.govfrontiersin.org The study's findings indicated that this compound could effectively inhibit biofilm formation and down-regulate the expression of several virulence genes that are under the control of the S. aureus QS system. nih.govfrontiersin.org These findings suggest that the methylamino-phenol scaffold may be a promising structural basis for the development of anti-virulence agents that target bacterial communication. However, it is crucial to note that these findings are for a structurally related, but different, compound. Further research is required to determine if this compound exhibits similar quorum sensing modulation capabilities.

CompoundMicrobial TargetMechanism of ActionObserved EffectReference
2-[(Methylamino)methyl]phenolStaphylococcus aureusTargeted inhibition of the SarA quorum regulator proteinInhibition of biofilm formation and down-regulation of virulence genes nih.govfrontiersin.org

In Vitro Biochemical Assays

There is currently no specific data from in vitro studies quantifying the antioxidant activity of this compound using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. ijpsonline.comsemanticscholar.orgnih.gove3s-conferences.orgnih.gov

These assays are standard methods for evaluating the antioxidant potential of chemical compounds. ijpsonline.comsemanticscholar.orgnih.gove3s-conferences.orgnih.gov

DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ijpsonline.come3s-conferences.orgnih.gov

FRAP Assay: This assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with the resulting color change being proportional to the antioxidant capacity. ijpsonline.come3s-conferences.orgnih.gov

ABTS Assay: This test involves the generation of the ABTS radical cation, which is then reduced in the presence of an antioxidant. The extent of decolorization is indicative of the antioxidant's activity. ijpsonline.comsemanticscholar.orge3s-conferences.org

Although the phenolic structure of this compound suggests potential antioxidant properties, empirical data from these specific assays is needed for confirmation and quantification.

At present, there are no available research articles that specifically address the use of this compound in the context of enzyme recycling or as a substrate or catalyst in biocatalytic processes.

Derivatization and Analog Development for Research Applications

Synthesis of Functionalized Derivatives for Enhanced Research Utility

The inherent reactivity of the phenolic hydroxyl and secondary amine groups of 2,3,5-Trimethyl-4-(methylamino)phenol allows for a diverse range of chemical modifications. These modifications are aimed at enhancing its utility as a research tool, for instance by introducing reporter groups, reactive handles for bioconjugation, or moieties that modulate its physicochemical properties.

The synthesis of functionalized derivatives often begins with the protection of one of the reactive groups to ensure selective modification of the other. For example, the phenolic hydroxyl group can be protected as an ether or an ester, allowing for reactions at the methylamino group. Conversely, the methylamino group can be protected, for example as a carbamate (B1207046), to facilitate reactions at the phenol (B47542).

Common derivatization strategies include:

Acylation: The reaction of the phenol or methylamine (B109427) with acyl chlorides or anhydrides can introduce a variety of functional groups. For instance, acylation with a molecule containing a terminal alkyne or azide (B81097) can provide a handle for "click chemistry" conjugation.

Alkylation: The phenolic oxygen can be alkylated to form ethers, which can alter the compound's solubility and electronic properties.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides or sulfonate esters, which can act as probes or have specific binding properties.

The functionalization of related phenolic compounds has been extensively studied, providing a roadmap for the derivatization of this compound. For example, the synthesis of imidazole (B134444) acetates of substituted phenols has been optimized to create derivatives with potential biological activity. nist.gov This involves a two-step process starting with chloroacetylation of the phenol, followed by the introduction of imidazole. nist.gov Such strategies can be adapted to synthesize novel derivatives of this compound for specific research applications.

Derivative TypeSynthetic StrategyPotential Research Utility
Ester DerivativesReaction of the phenolic hydroxyl group with a carboxylic acid or its activated form (e.g., acyl chloride) in the presence of a coupling agent or base.Pro-drugs, modification of solubility and cell permeability, introduction of reporter tags.
Ether DerivativesWilliamson ether synthesis, reacting the phenol with an alkyl halide in the presence of a base.Modulation of electronic properties, increasing metabolic stability.
Carbamate DerivativesReaction of the methylamino group with a chloroformate.Protecting group for the amine, modulation of biological activity.
Sulfonamide DerivativesReaction of the methylamino group with a sulfonyl chloride.Introduction of specific binding moieties, probes for enzymatic activity.

Design and Synthesis of Molecular Probes for Biochemical Investigations (e.g., Fluorescent Probes)

The scaffold of this compound is particularly amenable to the design of molecular probes, including fluorescent probes, for biochemical studies. These probes are designed to change their properties, such as fluorescence emission, upon interaction with a specific biological target or in response to a particular cellular event.

A key application of this scaffold is in the construction of "trimethyl lock" based fluorogenic probes. nih.gov In this system, a fluorophore is attached to the molecule in a way that its fluorescence is initially quenched. The trimethyl lock system, which relies on the specific stereochemistry of a trimethyl-substituted hydroxyphenyl propionic acid derivative, can be triggered to release the fluorophore, leading to a "turn-on" fluorescent signal. The synthesis of such probes would involve coupling a fluorophore to a derivative of this compound that has been modified to incorporate the necessary propionic acid side chain.

The design principles for these probes include:

Quenched Fluorophore: A fluorophore is chemically modified so that its emission is suppressed. This is often achieved through photoinduced electron transfer (PeT) from the electron-rich phenol to the excited fluorophore.

Triggering Mechanism: The probe is designed to react to a specific stimulus, such as an enzyme or a change in pH. This reaction leads to the cleavage of the quencher from the fluorophore.

Signal Readout: The cleavage event restores the fluorescence of the fluorophore, providing a measurable signal that corresponds to the presence or activity of the trigger.

Development of Controlled Release Systems Utilizing the Compound Structure (e.g., Trimethyl Lock Systems for targeted studies)

The trimethyl lock system is a powerful tool for the controlled release of molecules, and the 2,3,5-trimethylphenol (B45783) substructure is a critical component of this system. sciencemadness.orggoogle.com The "trimethyl lock" is an o-hydroxydihydrocinnamic acid derivative where steric strain between the three methyl groups and the carboxyl group facilitates rapid lactonization. sciencemadness.org This rapid cyclization can be harnessed to release a molecule that is attached to the phenolic oxygen or the carboxyl group.

The process is as follows:

Masking: The phenolic hydroxyl group of the trimethyl lock system is masked with a protecting group. This prevents the lactonization reaction from occurring.

Triggering: The protecting group is designed to be removed by a specific trigger, such as an enzyme or light.

Lactonization and Release: Once the hydroxyl group is unmasked, the molecule undergoes rapid lactonization, forming a coumarin-like lactone and releasing the attached molecule.

This system allows for the targeted delivery and release of a wide range of molecules, from small-molecule drugs to peptides and nucleic acids, in a spatially and temporally controlled manner. sciencemadness.orggoogle.com The efficiency of the release is highly dependent on the steric interactions of the methyl groups, making the 2,3,5-trimethyl substitution pattern a key design element.

ComponentFunction in Trimethyl Lock SystemExample
Trimethyl-substituted Phenol CoreProvides the steric impetus for rapid lactonization.Derivative of 2,3,5-Trimethylphenol
Propionic Acid Side ChainThe carboxyl group participates in the lactonization reaction.Attached at the position ortho to the hydroxyl group.
Masking GroupPrevents premature lactonization.An ester or ether labile to a specific enzyme or light.
Payload MoleculeThe molecule to be released.A drug, a fluorophore, or a peptide.

Systematic Structure-Activity Relationship (SAR) Studies of Novel Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For derivatives of this compound, systematic SAR studies would involve synthesizing a library of analogs with specific structural modifications and evaluating their effects on a particular biological endpoint.

A systematic SAR study on this scaffold would typically explore the following modifications:

Substitution on the Aromatic Ring: The effect of the number, position, and nature of the methyl groups on the aromatic ring would be investigated. For example, analogs with different alkyl groups or with electron-withdrawing or electron-donating substituents could be synthesized and tested.

Modification of the Methylamino Group: The methyl group on the nitrogen could be replaced with other alkyl groups of varying sizes or with other functional groups to probe the steric and electronic requirements for activity.

Modification of the Phenolic Hydroxyl Group: While often a site for conjugation, modifications to the hydroxyl group itself (e.g., converting it to a methoxy (B1213986) group) can provide insights into the importance of hydrogen bonding at this position.

The goal of such studies is to build a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity. This knowledge can then be used to design more potent and selective analogs for specific research applications. While specific SAR studies on this compound are not extensively reported in the public domain, the principles of SAR are well-established and can be readily applied to this versatile scaffold. nih.govnih.gov

Advanced Analytical Methodologies in 2,3,5 Trimethyl 4 Methylamino Phenol Research

High-Performance Liquid Chromatography (HPLC) for Separation, Purification, and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, providing the necessary resolving power to separate the target analyte from impurities and degradation products. nih.gov For a compound like 2,3,5-Trimethyl-4-(methylamino)phenol, reversed-phase HPLC (RP-HPLC) is the most common approach. psu.edusielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 column, is used. analchemres.org The separation is achieved by eluting the sample with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comchromatographyonline.com The gradient elution mode, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of all components in a sample mixture. researchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, as phenols exhibit strong absorbance in the UV region. omicsonline.orgepa.gov For this compound, the detection wavelength would be set at its maximum absorbance for optimal sensitivity. epa.gov The choice of detector can be critical, with options like fluorescence or electrochemical detectors offering enhanced selectivity and sensitivity for certain phenolic compounds. epa.gov

The quantification of this compound is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards. This allows for the precise determination of the compound's purity or its concentration in various formulations. sysrevpharm.org

Table 1: Illustrative RP-HPLC Parameters for Phenolic Compound Analysis

ParameterTypical ConditionRationale for this compound
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar C18 stationary phase effectively retains the aromatic phenol (B47542) structure, allowing for good separation.
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate)A polar mobile phase is used in RP-HPLC. Buffering controls the ionization state of the phenolic hydroxyl and amino groups, improving peak shape and reproducibility. chromatographyonline.com
Elution Mode GradientAllows for the efficient elution of both polar and less polar impurities that may be present with the main compound. researchgate.net
Flow Rate 1.0 - 1.5 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency. analchemres.org
Detection UV at λmax (e.g., ~274 nm)Phenolic compounds have characteristic UV absorbance. epa.gov The specific λmax would be determined experimentally for this compound.
Column Temp. Ambient or controlled (e.g., 30-40 °C)Temperature control ensures retention time stability and reproducibility. researchgate.net

Solid Phase Extraction (SPE) Techniques for Sample Preparation and Enrichment

Sample preparation is a critical step prior to chromatographic analysis, aimed at isolating the analyte of interest from complex matrices and concentrating it to detectable levels. omicsonline.org Solid Phase Extraction (SPE) is a powerful and widely used technique for the sample preparation of phenols from various sample types, including aqueous solutions. sigmaaldrich.comnih.gov

The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). phenomenex.com The analyte is retained on the sorbent while the matrix components are washed away. The purified analyte is then eluted with a small volume of a strong solvent. windows.net This not only cleans up the sample, reducing potential interference during HPLC analysis, but also concentrates the analyte, thereby increasing the sensitivity of the method. sigmaaldrich.com

For this compound, which is a moderately polar compound, a polymeric reversed-phase sorbent like Strata-X or a similar material would be suitable. chromatographyonline.comphenomenex.com The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery of the analyte. windows.net

The typical SPE procedure involves four main steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or buffer to prepare it for sample interaction. windows.net

Loading: The sample, with its pH adjusted if necessary to ensure the analyte is in a neutral form for optimal retention on a reversed-phase sorbent, is passed through the cartridge. windows.net

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unretained impurities. windows.net

Elution: The retained this compound is eluted from the sorbent using a small volume of a strong organic solvent like acetonitrile or methanol. windows.net The resulting clean and concentrated extract is then ready for HPLC analysis. sigmaaldrich.com

Table 2: Example SPE Method for this compound

StepSolvent/SolutionPurpose
Sorbent Polymeric Reversed-Phase (e.g., 200 mg)To retain the phenolic analyte from an aqueous matrix.
Conditioning 1. Methanol (3 mL)2. Reagent Water (3 mL)To activate the sorbent and ensure reproducible retention. windows.net
Sample Loading Aqueous sample (pH adjusted to neutral)The analyte partitions from the liquid sample onto the solid sorbent.
Washing Reagent Water (3 mL)To remove hydrophilic, unretained matrix interferences.
Elution Acetonitrile or Methanol (2 x 1 mL)To desorb the purified analyte from the sorbent, resulting in a concentrated extract. windows.net

Hyphenated Techniques for Complex Mixture Analysis (e.g., HILIC-HRMS, RPLC-HRMS)

To analyze complex mixtures containing this compound and its potential metabolites or degradation products, more advanced hyphenated techniques are employed. These methods couple the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry (MS). omicsonline.org

Reversed-Phase Liquid Chromatography-High Resolution Mass Spectrometry (RPLC-HRMS) combines a standard RPLC separation with a high-resolution mass spectrometer. This allows for not only the separation and quantification of the target compound but also its unambiguous identification based on its accurate mass. HRMS provides the elemental composition of the analyte and its fragments, which is invaluable for structure elucidation of unknown impurities or metabolites. chemrxiv.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that is particularly well-suited for very polar compounds that are poorly retained in RPLC. rsc.orgHILIC-HRMS would be a powerful tool if highly polar degradation products of this compound were being investigated. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent, like acetonitrile. rsc.org This hyphenated technique provides complementary selectivity to RPLC-HRMS. chemrxiv.org

The use of these hyphenated techniques provides a wealth of information, enabling the comprehensive characterization of a sample in a single analytical run.

Table 3: Comparison of Hyphenated LC-MS Techniques

TechniqueStationary Phase TypeMobile PhaseIdeal Analytes for this TechniqueInformation Gained
RPLC-HRMS Non-polar (e.g., C18)High aqueous contentNon-polar to moderately polar compounds like this compound.Retention time, accurate mass, elemental composition, structural fragments. chemrxiv.org
HILIC-HRMS Polar (e.g., Amide, Silica)High organic content (e.g., >80% Acetonitrile) rsc.orgHighly polar compounds (e.g., polar metabolites or degradants).Retention time, accurate mass, elemental composition, structural fragments. chemrxiv.orgrsc.org

Development and Validation of Novel Analytical Methods for Research Purity and Stability

The development of a new analytical method for this compound, particularly a stability-indicating method, is a systematic process designed to ensure the method is suitable for its intended purpose. ijirt.orgijpsjournal.com A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. researchgate.netresearchgate.net

The development and validation process is governed by international guidelines, such as those from the International Conference on Harmonisation (ICH). psu.eduvscht.cz

Key Stages in Method Development and Validation:

Method Development: This initial phase involves selecting the appropriate column, mobile phase, and detector conditions to achieve adequate separation and detection of the analyte and all potential impurities. sysrevpharm.org Forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) are performed to generate degradation products and ensure the method can separate them from the intact analyte. researchgate.net

Method Validation: Once developed, the method undergoes rigorous validation to demonstrate its performance characteristics. omicsonline.org This includes:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. sysrevpharm.org

Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the instrument's response over a defined range. sysrevpharm.org

Accuracy: The closeness of the test results to the true value, often assessed by spiking a blank matrix with a known amount of the analyte. sysrevpharm.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels (repeatability, intermediate precision). sysrevpharm.org

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. sysrevpharm.org

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. analchemres.org

A fully validated analytical method for this compound provides confidence in the quality, purity, and stability data generated during research and development. psu.edu

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research on 2,3,5-Trimethyl-4-(methylamino)phenol has primarily focused on its synthesis and its role as a key building block for more complex molecules. The most documented synthetic route involves a multi-step process starting from 2,3,5-trimethylphenol (B45783). This precursor undergoes nitration to introduce a nitro group at the para-position to the hydroxyl group, followed by the reduction of the nitro group to an amino group, and subsequent N-methylation to yield the final product. An alternative pathway for the synthesis of the precursor, 2,3,5-trimethylphenol, involves the rearrangement of 2,3,6-trimethylphenol (B1330405) under the influence of an aluminum trihalide catalyst. nist.gov

A significant contribution of the research on this compound is its identification as a crucial intermediate in the synthesis of SUN N8075, a compound with potential therapeutic applications as a dual sodium and calcium channel blocker with antioxidant activity. beilstein-journals.org This highlights the importance of this compound in medicinal chemistry and drug discovery.

The reactivity of this compound is influenced by the interplay of its functional groups. The electron-donating nature of the hydroxyl, methylamino, and methyl groups activates the aromatic ring, while the steric bulk of the methyl groups can direct the regioselectivity of further reactions. The phenolic hydroxyl group and the secondary amino group also serve as reactive sites for various chemical modifications.

Unexplored Research Avenues and Methodological Challenges

Despite its utility as a synthetic intermediate, several aspects of the chemistry of this compound remain largely unexplored.

Methodological Challenges:

Scalability and Industrial Production: While laboratory-scale syntheses have been reported, detailed studies on the scalable and economically viable industrial production of this compound are lacking. evitachem.com Optimization of reaction conditions, catalyst selection, and process parameters for large-scale manufacturing present significant challenges.

Purification: The separation of the desired product from starting materials, reagents, and potential isomers can be complex, requiring advanced chromatographic techniques.

Unexplored Research Avenues:

Detailed Mechanistic Studies: A thorough investigation of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is warranted. Understanding the intricate details of these mechanisms could lead to the development of more efficient and selective synthetic protocols.

Derivatization and SAR Studies: Systematic derivatization of the hydroxyl and methylamino groups could lead to a library of new compounds with potentially enhanced biological activities. Structure-activity relationship (SAR) studies of these derivatives could provide valuable insights for the design of novel therapeutic agents.

Coordination Chemistry: The potential of this compound to act as a ligand for metal complexes is an area that has not been explored. Such complexes could exhibit interesting catalytic or material properties.

Potential Future Applications in Chemical Biology and Advanced Materials Research

The unique structural characteristics of this compound suggest its potential for applications beyond its current role as a synthetic intermediate.

Chemical Biology:

Biochemical Probes: The aminophenol scaffold is present in various biologically active molecules. Derivatives of this compound could be developed as biochemical probes to study biological processes. For example, fluorescently labeled derivatives could be used for imaging applications.

Enzyme Inhibitors: The substituted phenol (B47542) structure is a common motif in enzyme inhibitors. The steric and electronic properties of this compound could be exploited to design specific inhibitors for various enzymes.

Bioconjugation: The reactive amino and hydroxyl groups could be utilized for bioconjugation, linking the molecule to proteins, nucleic acids, or other biomolecules to create novel bioactive conjugates. thegoodscentscompany.com

Advanced Materials Research:

Polymer Chemistry: Hindered phenols are known for their antioxidant properties and are used as stabilizers in polymers. mdpi.comresearchgate.netgoogle.comnih.govmdpi.com The sterically hindered nature of this compound suggests its potential as a monomer or additive in the development of advanced polymers with enhanced thermal stability and resistance to oxidative degradation.

Organic Electronics: Phenol derivatives are being explored for their potential in organic electronics. The electron-rich aromatic system of this compound could be functionalized to create materials with interesting electronic properties for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Dyes and Pigments: Aminophenols are precursors in the synthesis of various dyes and pigments. evitachem.com The specific substitution pattern of this compound could lead to the development of novel colorants with unique properties.

Q & A

Q. What are the established synthetic routes for 2,3,5-Trimethyl-4-(methylamino)phenol, and what critical parameters influence yield?

The synthesis typically involves functionalization of a phenolic core. A common approach is the methylation and amination of hydroquinone derivatives. For example, m-cresol derivatives can be modified via nitrosation or reductive amination to introduce the methylamino group. Key parameters include reaction temperature (optimized between 50–80°C), stoichiometry of methylating agents (e.g., methyl iodide), and pH control during amination steps to avoid over-alkylation .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC/GC-MS : To assess purity (>98% by GC) and detect residual solvents .
  • NMR Spectroscopy : ¹H NMR (δ 6.7–7.2 ppm for aromatic protons, δ 2.3–3.1 ppm for methyl groups) and ¹³C NMR to confirm substitution patterns .
  • Mass Spectrometry : ESI-MS or TOF-MS for molecular ion confirmation (m/z 165.23 for [M+H]⁺) .

Q. What are the primary physicochemical properties relevant to handling and storage?

  • Solubility : Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water .
  • Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at 0–6°C in amber vials .

Advanced Research Questions

Q. How does the methylamino group influence the compound’s redox behavior in aqueous solutions?

Comparative studies with 4-(methylamino)phenol derivatives show that the methylamino group lowers reduction potentials (E° ≈ 0.2–0.4 V vs. SCE) compared to unsubstituted phenol, enhancing electron-donating capacity. This property is critical in applications like antioxidant studies or catalytic systems .

Q. What experimental strategies resolve contradictions in reported biodegradation rates of phenolic derivatives?

  • Factorial Design : Vary parameters (temperature, pH, bacterial strains like Pseudomonas aeruginosa) to identify dominant degradation pathways .
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track mineralization pathways and intermediate formation .
  • Surface Reactivity Studies : Investigate adsorption on indoor/outdoor surfaces (e.g., silica, polymers) to assess environmental persistence .

Q. How can researchers optimize the compound’s bioavailability for pharmacological studies?

  • Derivatization : Introduce solubilizing groups (e.g., hydroxyethyl) to the methylamino moiety while retaining activity .
  • Co-crystallization : Improve stability using co-formers (e.g., cyclodextrins) .
  • In Silico Modeling : Predict logP and membrane permeability via tools like SwissADME .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Conflicting yields (e.g., 60–85%) may arise from:

  • Impurity of Starting Materials : Use GC/HPLC to verify m-cresol or nitrosating agent purity .
  • Side Reactions : Monitor intermediates via TLC or inline IR spectroscopy to detect over-methylation or oxidation byproducts .

Q. Why do different studies report varying antioxidant capacities for structurally similar phenolic derivatives?

  • Assay Variability : Standardize methods (e.g., DPPH vs. ORAC assays) and control pH/temperature .
  • Synergistic Effects : Test combinations with ascorbate or tocopherol to identify cooperative interactions .

Methodological Recommendations

Q. What advanced spectroscopic techniques characterize electronic interactions in this compound?

  • Time-Resolved Fluorescence : Probe excited-state dynamics affected by the methylamino group .
  • EPR Spectroscopy : Detect radical intermediates during oxidation .

Q. How to design a stability study for long-term storage under laboratory conditions?

  • Accelerated Aging : Expose samples to 40°C/75% RH for 3 months and analyze degradation via LC-MS .
  • Light Sensitivity Tests : Use UV-Vis spectroscopy to quantify photodegradation products .

Key Research Gaps

  • Mechanistic Insights : Elucidate the role of the trifluoromethyl group (if present in analogs) in altering reactivity .
  • Ecotoxicology : Assess aquatic toxicity using Daphnia magna or algal models .
  • Targeted Drug Delivery : Explore covalent conjugation to nanoparticles for enhanced biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.